Cas no 1248980-23-5 (ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine)

Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine is a heterocyclic amine derivative featuring a tetrahydrobenzothiazole core with an ethyl-substituted methylamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural similarity to bioactive benzothiazole derivatives, which are known for their diverse pharmacological properties. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Its rigid bicyclic framework offers a stable scaffold for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents. The compound's well-defined structure allows for precise modifications to optimize binding affinity and selectivity in target interactions.
ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine structure
1248980-23-5 structure
Product Name:ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine
CAS No:1248980-23-5
MF:C11H18N2S
MW:210.339021205902
CID:4581030
PubChem ID:62543857
Update Time:2025-10-29

ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolemethanamine, N-ethyl-4,5,6,7-tetrahydro-6-methyl-
    • ETHYL[(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)METHYL]AMINE
    • ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine
    • Inchi: 1S/C11H18N2S/c1-3-12-7-11-13-9-5-4-8(2)6-10(9)14-11/h8,12H,3-7H2,1-2H3
    • InChI Key: LGFYVUOINGVDGW-UHFFFAOYSA-N
    • SMILES: S1C2CC(C)CCC=2N=C1CNCC

ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine Pricemore >>

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Additional information on ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine

Professional Introduction to Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine (CAS No. 1248980-23-5)

Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine, a compound with the chemical identifier CAS No. 1248980-23-5, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are well-known for their diverse pharmacological applications. The benzothiazole core structure is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, making it a versatile scaffold for drug design.

The< strong>ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine molecule features an ethyl group attached to the methylamine moiety of the tetrahydropyrimidine derivative. This specific arrangement contributes to its distinct chemical and pharmacological characteristics. The presence of the< strong>6-methyl substituent in the benzothiazole ring enhances its stability and influences its interaction with biological targets. The tetrahydropyrimidine ring further modulates the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been a surge in research focusing on benzothiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including neurological disorders, infectious diseases, and cancer. The< strong>Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine molecule has shown promise in preclinical studies as a modulator of enzymatic and receptor-mediated pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic strategies.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Benzothiazole derivatives have been reported to exhibit neuroprotective properties by inhibiting oxidative stress and neuroinflammation. The< strong>Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine molecule has been found to cross the blood-brain barrier efficiently, which is crucial for treating central nervous system disorders. Its mechanism of action involves modulating neurotransmitter release and receptor activity, thereby potentially alleviating symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease.

The< strong>CAS No. 1248980-23-5 identification ensures that researchers can reliably source and utilize this compound in their studies. The chemical purity and stability of this compound are critical factors that contribute to its efficacy in experimental models. Recent advancements in synthetic chemistry have enabled the efficient production of high-purity< strong>Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine, facilitating its use in both academic and industrial research settings.

In addition to its potential in neurological applications, this compound has also shown promise in combating infectious diseases. The structural features of benzothiazole derivatives make them effective against various pathogens by interfering with essential metabolic pathways or protein functions. The< strong>Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine molecule has been tested against bacteria and viruses in vitro and has demonstrated inhibitory activity at concentrations that are unlikely to cause toxicity in humans. This makes it a promising candidate for developing novel antibiotics and antiviral agents.

The development of new drugs often involves a multi-step process that includes structural optimization to enhance potency and reduce side effects. Computational modeling and high-throughput screening techniques have been instrumental in identifying promising candidates like< strong>Ethyl(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methylamine. These methods allow researchers to predict how different structural modifications will affect biological activity without the need for extensive experimental testing. This approach accelerates the drug discovery pipeline and reduces costs associated with traditional trial-and-error methods.

The pharmacokinetic properties of< strong>Ethyl(6-methyl-4,

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